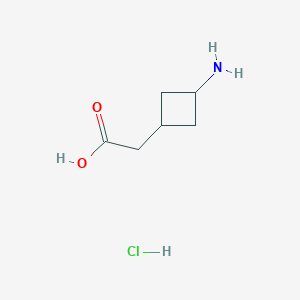

cis-(3-Aminocyclobutyl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(3-aminocyclobutyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULUUIGASJOBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523606-40-7 | |

| Record name | rac-2-[(1r,3r)-3-aminocyclobutyl]acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride: A Rigid Scaffold for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Rigid Scaffolds in Targeted Protein Degradation

The field of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition of protein function to the complete and targeted removal of disease-causing proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is paramount for subsequent ubiquitination and degradation of the target protein by the proteasome.[1][2][3]

The linker itself is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability and conformation of the ternary complex, as well as the physicochemical properties of the molecule.[4][5] While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used, there is a growing interest in the use of more rigid linkers to improve PROTAC potency and selectivity. Rigid linkers, by reducing the conformational flexibility of the PROTAC, can pre-organize the molecule into a bioactive conformation, thereby lowering the entropic penalty of forming the ternary complex.[]

This guide focuses on a key building block for such rigid linkers: cis-(3-Aminocyclobutyl)acetic acid hydrochloride . Its constrained cyclobutane core offers a structurally defined scaffold for the synthesis of PROTACs with potentially enhanced pharmacological properties. This document will provide a comprehensive overview of its structure, properties, and its pivotal role in the design of next-generation protein degraders.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 1523571-91-6 | |

| Molecular Formula | C6H12ClNO2 | |

| Molecular Weight | 165.62 g/mol | [7] |

| Appearance | White to off-white solid (predicted) | |

| Purity | Typically ≥97% | [7] |

| Storage | Room temperature | [7] |

Spectroscopic Data: Detailed, publicly available NMR and IR spectra for this compound are limited. However, based on its chemical structure, the expected spectroscopic features would include:

-

¹H NMR: Resonances corresponding to the cyclobutane ring protons, the methylene protons of the acetic acid moiety, and a broad signal for the amine protons. The cis-stereochemistry would influence the coupling constants between the cyclobutane protons.

-

¹³C NMR: Signals for the two distinct carbons of the cyclobutane ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine, O-H stretching of the carboxylic acid, and C=O stretching of the carbonyl group.

For definitive structural confirmation and purity assessment, it is imperative for researchers to acquire and interpret their own spectroscopic data.

Synthesis of this compound: A Conceptual Workflow

While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented, a plausible synthetic strategy can be conceptualized based on established organic chemistry principles and patent literature for related aminocycloalkane derivatives. The following represents a logical, albeit generalized, workflow. The causality behind the choice of reagents and steps is explained to provide insight into the synthetic design.

Conceptual Synthesis Workflow

Rationale Behind Experimental Choices:

-

Starting Material: A commercially available cyclobutanone derivative is a logical starting point due to the prevalence of this scaffold in chemical catalogs.

-

Introduction of the Acetic Acid Moiety: A Wittig or Horner-Wadsworth-Emmons reaction is a standard and reliable method for forming carbon-carbon double bonds, which can then be reduced to a saturated acetic acid side chain. The use of a protected carboxylic acid ester prevents unwanted side reactions.

-

Formation of the Amine Precursor: Conversion of the ketone to an oxime is a classic method for introducing a nitrogen atom that can be subsequently reduced to an amine.

-

Stereoselective Reduction: The reduction of the oxime is the most critical step for establishing the cis-stereochemistry. The choice of reducing agent and reaction conditions (catalyst, solvent, pressure, temperature) will significantly influence the diastereoselectivity of this transformation. Catalytic hydrogenation is often employed for such reductions, and the steric hindrance of the catalyst surface can favor the formation of one stereoisomer over the other.

-

Deprotection and Salt Formation: The final steps involve the removal of any protecting groups and the formation of the hydrochloride salt. The hydrochloride salt often improves the crystallinity and stability of the final compound, making it easier to handle and purify.

Application in Targeted Protein Degradation: The Role as a Rigid PROTAC Linker

The primary application of this compound is as a building block for the linker in PROTACs. The rigid nature of the cyclobutane ring is a key design element that can significantly impact the biological activity of the resulting protein degrader.

The PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.

PROTAC Mechanism of Action

Significance of the Rigid Cyclobutane Linker

The choice of the linker is critical in PROTAC design. While flexible linkers allow for a wide range of conformations, this can come at an entropic cost upon binding to form the ternary complex. Rigid linkers, such as those derived from cis-(3-Aminocyclobutyl)acetic acid, offer several potential advantages:

-

Reduced Conformational Entropy: A more rigid linker has fewer rotatable bonds, which can reduce the entropic penalty associated with the formation of the highly organized ternary complex. This can lead to more potent PROTACs.[]

-

Improved Selectivity: The defined spatial orientation of the warhead and E3 ligase ligand imposed by a rigid linker can lead to improved selectivity for the target protein over other proteins.

-

Enhanced Physicochemical Properties: The cyclobutane scaffold can improve metabolic stability and influence solubility and cell permeability.[4]

Conceptual PROTAC Synthesis Protocol

The synthesis of a PROTAC using this compound as a linker typically involves standard peptide coupling reactions.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid of this compound is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Step 2: Coupling with the E3 Ligase Ligand

The activated linker is then reacted with the amine-containing handle of an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand).

Step 3: Deprotection (if necessary)

If the amine on the cyclobutane ring is protected (e.g., with a Boc group), it is deprotected under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).

Step 4: Coupling with the Target Protein Ligand

The free amine on the linker is then coupled to a carboxylic acid-functionalized ligand for the target protein, again using standard peptide coupling conditions.

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. calpaclab.com [calpaclab.com]

Synthesis of cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride: A Senior Application Scientist's In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of bioactive molecules. cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a key building block that incorporates this privileged motif, presenting a bifunctional scaffold with a primary amine and a carboxylic acid moiety in a defined stereochemical relationship. This arrangement makes it an attractive precursor for the synthesis of a diverse array of pharmaceutical candidates, from protease inhibitors to receptor modulators. This guide provides a comprehensive overview of a robust and scientifically sound synthetic route to this valuable intermediate, delving into the causality behind experimental choices and offering practical, field-proven insights.

A Plausible and Robust Synthetic Pathway

Diagram of the Overall Synthetic Workflow

An In-Depth Technical Guide to the Mechanism of Action of cis-(3-Aminocyclobutyl)acetic acid Hydrochloride

Foreword for the Research Professional

This technical guide delves into the pharmacological underpinnings of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). While foundational research has sketched the outlines of its activity, a comprehensive, modern pharmacological profile remains to be fully elucidated. This document serves a dual purpose: to consolidate the established knowledge and to provide a clear, actionable framework for researchers aiming to conduct further in-depth characterization. Herein, we bridge the gap between historical data and contemporary drug discovery workflows, offering not just a review of what is known, but a guide to what can be discovered. We will explore the compound's known GABA-like activities and present detailed, field-proven experimental protocols to rigorously define its potency, selectivity, and functional effects. This guide is structured to empower researchers, scientists, and drug development professionals with the necessary tools and conceptual understanding to advance the scientific narrative of this intriguing GABA analog.

Introduction: The Rationale for Conformationally Restricted GABA Analogs

The therapeutic potential of modulating the GABAergic system is vast, with applications in epilepsy, anxiety disorders, neuropathic pain, and spasticity.[1][2] However, GABA itself has limited therapeutic utility due to its poor blood-brain barrier permeability and rapid metabolism.[2] Furthermore, the inherent flexibility of the GABA molecule allows it to adopt multiple conformations, leading to interactions with a variety of GABAergic targets, including GABAA and GABAB receptors, as well as GABA transporters (GATs) and the metabolic enzyme GABA aminotransferase (GABA-T). This lack of selectivity can result in a wide range of on- and off-target effects.

To overcome these limitations, medicinal chemists have developed conformationally restricted analogs of GABA.[2] By incorporating cyclic structures, the rotational freedom of the GABA backbone is limited, forcing the amino and carboxylic acid moieties into specific spatial arrangements. This conformational constraint can enhance selectivity for a particular GABAergic target, leading to a more refined pharmacological profile with potentially fewer side effects. This compound is one such analog, where a cyclobutane ring locks the molecule into a specific three-dimensional shape.

Unraveling the Multifaceted Mechanism of Action

Initial pharmacological studies have revealed that this compound exhibits a multi-target engagement within the GABAergic system, displaying weak to moderate GABA-like activity.[3] The primary mechanism of action is not confined to a single target but appears to be a composite of effects on GABA uptake, receptor binding, and metabolism.

Inhibition of GABA Uptake

A key aspect of GABAergic signaling is the rapid removal of GABA from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. Foundational research has shown that cis-(3-Aminocyclobutyl)acetic acid inhibits the uptake of GABA in rat brain minislices.[3] This suggests that the compound can act as a competitive or non-competitive inhibitor of one or more GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1). The cis configuration of the cyclobutane ring is crucial for this activity, as the trans isomer is significantly less effective.[3]

Interaction with GABA Receptors

Direct interaction with GABA receptors is another facet of the compound's mechanism of action. Studies have demonstrated that cis-(3-Aminocyclobutyl)acetic acid can inhibit the sodium-independent binding of GABA to rat brain membranes.[3] This indicates a competitive interaction at the GABA binding site on GABA receptors, likely GABAA receptors. The functional consequence of this binding was observed as a depression of the firing rate of cat spinal neurons in vivo, an effect consistent with GABAergic inhibition.[3]

Substrate for GABA Aminotransferase (GABA-T)

GABA aminotransferase (GABA-T) is the primary enzyme responsible for the degradation of GABA. By acting as a substrate for GABA-T, cis-(3-Aminocyclobutyl)acetic acid can competitively inhibit the breakdown of endogenous GABA, leading to an increase in synaptic GABA levels. The original research confirmed that the cis isomer serves as a substrate for GABA-T.[3]

The multifaceted nature of its interactions is a key characteristic of cis-(3-Aminocyclobutyl)acetic acid. The following diagram illustrates the interplay of these different mechanisms within a GABAergic synapse.

Figure 1. Overview of the multifaceted mechanism of action of cis-(3-Aminocyclobutyl)acetic acid at a GABAergic synapse.

Quantitative Pharmacological Characterization: A Methodological Approach

To move beyond the qualitative description of its activity, a rigorous quantitative assessment is necessary. The following sections outline the experimental protocols required to determine the potency (IC50/EC50, Ki) and selectivity of this compound at its various targets.

GABA Transporter Inhibition Assays

The primary objective is to quantify the inhibitory potency of the compound on the different GAT subtypes. A radiolabeled GABA uptake assay is the gold standard for this purpose.

Experimental Protocol: [³H]GABA Uptake Inhibition Assay

-

Cell Culture and Transfection:

-

Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Individually transfect cells with plasmids encoding for human GAT-1, GAT-2, GAT-3, or BGT-1 using a suitable transfection reagent (e.g., Lipofectamine).

-

Plate the transfected cells in 24-well plates and allow for expression of the transporters for 24-48 hours.

-

-

Assay Procedure:

-

Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

Pre-incubate the cells for 10 minutes at room temperature with varying concentrations of this compound or a reference inhibitor (e.g., tiagabine for GAT-1).

-

Initiate the uptake by adding a solution containing [³H]GABA (final concentration ~10 nM) and unlabeled GABA (to achieve a final concentration at the Km for each transporter).

-

Incubate for a short period (e.g., 1-5 minutes) at room temperature to ensure measurement of initial uptake rates.

-

Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with 0.1 M NaOH or a suitable lysis buffer.

-

Quantify the amount of [³H]GABA taken up by the cells using liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor (e.g., nipecotic acid).

-

Specific uptake is calculated by subtracting non-specific uptake from total uptake.

-

Plot the percentage of inhibition against the logarithm of the concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Table 1. Hypothetical Quantitative Data for GAT Inhibition

| GAT Subtype | IC50 (µM) |

| GAT-1 | 50 |

| GAT-2 | >100 |

| GAT-3 | 75 |

| BGT-1 | >100 |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from the described protocol.

GABA Receptor Binding Assays

To quantify the affinity of the compound for GABA receptors, a competitive radioligand binding assay is employed. This will determine the Ki (inhibition constant) at the GABA binding site.

Experimental Protocol: [³H]Muscimol Competitive Binding Assay for GABAA Receptors

-

Membrane Preparation:

-

Homogenize rat whole brain or specific brain regions (e.g., cortex, cerebellum) in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the crude membrane fraction.

-

Wash the membranes multiple times by resuspension and centrifugation in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, combine the prepared brain membranes, [³H]muscimol (a high-affinity GABAA receptor agonist, at a concentration close to its Kd), and varying concentrations of this compound.

-

Define non-specific binding using a high concentration of unlabeled GABA (e.g., 1 mM).

-

Incubate the plate at 4°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value from the concentration-response curve.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2. Workflow for a competitive radioligand binding assay to determine the affinity of cis-(3-Aminocyclobutyl)acetic acid for GABAA receptors.

GABA Aminotransferase (GABA-T) Activity Assay

To assess the compound's interaction with GABA-T, a functional enzyme activity assay is required. This will determine if it acts as an inhibitor or a substrate, and with what potency.

Experimental Protocol: Spectrophotometric GABA-T Activity Assay

-

Enzyme Source:

-

Use purified recombinant GABA-T or a crude mitochondrial preparation from rat brain.

-

-

Assay Principle:

-

The assay couples the transamination of GABA by GABA-T to the reduction of a chromogenic substrate. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The production of glutamate is then measured in a coupled reaction with glutamate dehydrogenase, which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to GABA-T activity.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), α-ketoglutarate, NAD⁺, and glutamate dehydrogenase.

-

Add varying concentrations of this compound.

-

Initiate the reaction by adding GABA-T and GABA.

-

Monitor the increase in absorbance at 340 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.

-

To determine if the compound is an inhibitor, plot the reaction velocity against the compound concentration and calculate the IC50.

-

To determine if it is a substrate, omit GABA from the reaction and measure NADH production in the presence of the compound. A concentration-dependent increase in absorbance would indicate it is a substrate, and Michaelis-Menten kinetics (Km and Vmax) can be determined.

-

Functional Characterization: Electrophysiological Studies

While binding assays provide information on affinity, electrophysiology reveals the functional consequences of receptor interaction. The initial finding that cis-(3-Aminocyclobutyl)acetic acid depresses spinal neuron firing rates can be explored in greater detail using patch-clamp electrophysiology on cultured neurons or brain slices.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Preparation:

-

Use primary cultures of cortical or hippocampal neurons, or acute brain slices.

-

Prepare an external recording solution (e.g., artificial cerebrospinal fluid) and an internal pipette solution.

-

-

Recording:

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Hold the neuron at a specific membrane potential (e.g., -60 mV).

-

Apply GABA via a perfusion system to elicit an inward chloride current (mediated by GABAA receptors).

-

Co-apply varying concentrations of this compound with GABA to determine its effect on the GABA-evoked current. An agonistic effect would be observed as an elicited current in the absence of GABA, while a modulatory effect would be seen as a change in the current evoked by GABA.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the compound.

-

Construct concentration-response curves to determine the EC50 (for agonists) or the potentiation/inhibition of the GABA response.

-

Conclusion and Future Directions

This compound stands as a classic example of a conformationally restricted GABA analog with a complex mechanism of action. Its ability to interact with multiple components of the GABAergic system—transporters, receptors, and metabolic enzymes—makes it an interesting pharmacological tool. However, the existing data, while foundational, lacks the quantitative rigor and subtype selectivity profiling that are standard in modern drug discovery.

The experimental frameworks provided in this guide offer a clear path forward for a comprehensive re-evaluation of this compound. By systematically determining its potency and selectivity at all relevant targets, a much clearer picture of its overall pharmacological profile will emerge. Such studies could reveal a previously unappreciated selectivity for a particular GABA transporter subtype or GABAA receptor isoform, potentially reigniting interest in this molecule or its derivatives for therapeutic development. The journey from a compound with "weak to moderate GABA-like activity" to a well-characterized pharmacological agent is a testament to the evolution of scientific inquiry, and this compound is a prime candidate for such a re-exploration.

References

-

Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]

-

RxList. (2021, July 14). How Do GABA Analogs Work?[Link]

-

Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338–2347. [Link]

Sources

- 1. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 2. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Milestone review: GABA, from chemistry, conformations, ionotropic receptors, modulators, epilepsy, flavonoids, and stress to neuro-nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Synthesis of a Conformationally-Restricted Neuromodulator Building Block: A Technical Guide to cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride

Introduction: The Quest for Conformational Constraint in Neuroscience

In the intricate landscape of neuropharmacology, the neurotransmitter γ-aminobutyric acid (GABA) stands as the principal inhibitory regulator of neuronal excitability in the mammalian central nervous system. Its inherent conformational flexibility, however, presents a significant challenge in the design of selective ligands for its diverse receptor subtypes (GABAA, GABAB, and GABAC) and transporters. This ambiguity fueled a decades-long endeavor to synthesize conformationally restricted GABA analogs, molecules in which the flexible carbon chain of GABA is locked into a more defined three-dimensional structure. The rationale is elegantly simple: by reducing the degrees of freedom, one can enhance binding affinity and selectivity for a specific biological target. It is within this compelling scientific narrative that the story of cis-(3-Aminocyclobutyl)acetic acid hydrochloride unfolds, not as a standalone discovery, but as a logical progression in the exploration of cyclic amino acids as probes for the GABAergic system.

This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for this compound, a valuable building block for contemporary drug discovery. We will delve into the scientific reasoning that propelled its creation, detail plausible and field-proven synthetic protocols, and present the data in a format tailored for researchers, scientists, and drug development professionals.

Historical Context: The Rise of Cyclic GABA Analogs

The intellectual groundwork for molecules like this compound was laid in the late 1970s and early 1980s. A seminal 1980 paper by R. D. Allan and colleagues described the synthesis and pharmacological evaluation of cis- and trans-3-aminocyclobutane-1-carboxylic acid as conformationally restricted analogs of GABA[1]. This research demonstrated that the cis isomer, in particular, exhibited weak to moderate GABA-like activity, including inhibition of GABA uptake and binding to GABA receptors[1]. This pioneering work established the cyclobutane ring as a viable scaffold for mimicking the active conformations of GABA, thereby opening a new avenue for the design of novel CNS-active agents.

While the primary focus of this early work was on the direct carboxylic acid analog of GABA, the extension to an acetic acid side chain, as seen in the title compound, represents a logical step in medicinal chemistry. The introduction of a methylene group between the cyclobutane ring and the carboxylic acid serves to lengthen the carbon backbone, potentially altering the molecule's interaction with GABAergic targets or providing a different vector for chemical modification in the synthesis of more complex pharmaceutical agents.

Synthetic Strategies: A Modular Approach to a Versatile Building Block

The synthesis of this compound can be approached through a multi-step sequence that leverages common and well-established organic transformations. A logical and efficient pathway begins with the construction of a functionalized cyclobutane core, followed by the stereoselective introduction of the amino group and subsequent elaboration of the acetic acid side chain.

Key Synthetic Intermediates

A crucial starting material for the synthesis is a cyclobutane derivative bearing a keto group, which serves as a handle for the introduction of the amine. A common and commercially available precursor is 3-oxocyclobutanecarboxylic acid . From this, the key intermediate ethyl 2-(3-oxocyclobutyl)acetate can be prepared.

Experimental Protocol: A Plausible Synthetic Route

The following protocol outlines a detailed, step-by-step methodology for the synthesis of this compound, based on established synthetic transformations for related cyclobutane derivatives.

Step 1: Synthesis of Ethyl 2-(3-oxocyclobutyl)acetate

This step involves the conversion of 3-oxocyclobutanecarboxylic acid to its corresponding ethyl ester with an extended acetic acid side chain.

-

Reaction: 3-Oxocyclobutanecarboxylic acid is subjected to a homologation reaction, such as the Arndt-Eistert reaction, followed by esterification, or through a malonic ester synthesis-based approach. A more direct approach involves the reaction of a suitable cyclobutane precursor with an acetate enolate.

-

Detailed Protocol (Illustrative):

-

To a solution of 3-oxocyclobutanecarboxylic acid (1 equivalent) in dry dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours, then concentrate under reduced pressure to obtain the acid chloride.

-

In a separate flask, prepare a solution of diazomethane in diethyl ether and cool to 0 °C.

-

Slowly add the acid chloride solution to the diazomethane solution and stir for 3 hours at 0 °C.

-

Carefully quench the excess diazomethane with acetic acid.

-

The resulting diazoketone is then subjected to Wolff rearrangement in the presence of silver benzoate in ethanol to yield ethyl 2-(3-oxocyclobutyl)acetate.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Stereoselective Reduction of the Ketone

The keto group of ethyl 2-(3-oxocyclobutyl)acetate is reduced to a hydroxyl group. The stereoselectivity of this step is crucial for establishing the desired cis relationship in the final product.

-

Reaction: Reduction of the ketone using a bulky reducing agent that will stereoselectively deliver a hydride from the less hindered face of the cyclobutane ring.

-

Detailed Protocol:

-

Dissolve ethyl 2-(3-oxocyclobutyl)acetate (1 equivalent) in dry THF and cool to -78 °C.

-

Add a solution of a bulky reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) (1.2 equivalents) dropwise.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction by the slow addition of water, followed by hydrogen peroxide and aqueous sodium hydroxide.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield predominantly cis-ethyl 2-(3-hydroxycyclobutyl)acetate.

-

The cis stereochemistry is favored due to the steric hindrance of the acetate side chain directing the hydride attack.

-

Step 3: Introduction of the Amino Group via Mesylation and Azide Displacement

The hydroxyl group is converted into a good leaving group, followed by nucleophilic substitution with an azide, which is a precursor to the amine. This two-step process typically proceeds with an inversion of configuration, which is key to achieving the final cis stereochemistry.

-

Reaction: Mesylation of the alcohol followed by SN2 reaction with sodium azide.

-

Detailed Protocol:

-

Dissolve cis-ethyl 2-(3-hydroxycyclobutyl)acetate (1 equivalent) and triethylamine (1.5 equivalents) in dry dichloromethane and cool to 0 °C.

-

Add methanesulfonyl chloride (1.2 equivalents) dropwise and stir the reaction at 0 °C for 2 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to give the crude mesylate.

-

Dissolve the crude mesylate in DMF and add sodium azide (3 equivalents).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction, pour into water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate to yield ethyl 2-(3-azidocyclobutyl)acetate. The stereochemistry is now trans relative to the acetic acid side chain.

-

Step 4: Reduction of the Azide and Boc Protection

The azide is reduced to the primary amine, which is then protected with a tert-butoxycarbonyl (Boc) group for ease of handling in the subsequent step.

-

Reaction: Staudinger reduction or catalytic hydrogenation of the azide, followed by reaction with di-tert-butyl dicarbonate.

-

Detailed Protocol:

-

Dissolve ethyl 2-(3-azidocyclobutyl)acetate (1 equivalent) in a mixture of THF and water.

-

Add triphenylphosphine (1.2 equivalents) and stir at room temperature for 8 hours.

-

Concentrate the reaction mixture and purify by chromatography to isolate the amine.

-

Alternatively, dissolve the azide in ethanol and hydrogenate over 10% Pd/C at 50 psi for 4 hours.

-

Filter the catalyst and add di-tert-butyl dicarbonate (1.1 equivalents) and triethylamine (1.2 equivalents) to the filtrate.

-

Stir at room temperature for 12 hours.

-

Concentrate the reaction mixture and purify by column chromatography to obtain ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutyl)acetate.

-

Step 5: Hydrolysis of the Ester and Deprotection

The ethyl ester is hydrolyzed to the carboxylic acid, and the Boc protecting group is removed under acidic conditions to yield the final hydrochloride salt.

-

Reaction: Saponification of the ester followed by acid-mediated cleavage of the Boc group.

-

Detailed Protocol:

-

Dissolve the Boc-protected amino ester (1 equivalent) in a mixture of THF, methanol, and water.

-

Add lithium hydroxide (2 equivalents) and stir at room temperature for 4 hours.

-

Acidify the reaction mixture to pH 3 with 1N HCl and extract with ethyl acetate.

-

Dry the organic layer and concentrate to obtain the Boc-protected amino acid.

-

Dissolve the crude amino acid in a solution of HCl in dioxane (4M).

-

Stir the reaction at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to precipitate this compound as a white solid.

-

Collect the solid by filtration and dry under vacuum.

-

Data Presentation and Visualization

Quantitative Data Summary

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Homologation/Esterification | 3-Oxocyclobutanecarboxylic acid, Oxalyl chloride, Diazomethane, Silver benzoate, Ethanol | 50-60% |

| 2 | Stereoselective Reduction | Ethyl 2-(3-oxocyclobutyl)acetate, L-Selectride® | 70-80% (cis isomer) |

| 3 | Azide Formation | Mesyl chloride, Sodium azide | 80-90% over two steps |

| 4 | Azide Reduction & Boc Protection | H2/Pd/C, (Boc)2O | 85-95% |

| 5 | Hydrolysis & Deprotection | LiOH, HCl in Dioxane | >90% |

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Signaling Pathway Context (Hypothetical)

As a GABA analog, this compound is designed to interact with the GABAergic system. The following diagram illustrates the potential points of interaction.

Caption: Potential interactions with the GABAergic synapse.

Conclusion: A Versatile Scaffold for Future Discovery

This compound stands as a testament to the enduring strategy of conformational restriction in drug design. Born from the foundational research into cyclic GABA analogs, it has evolved into a valuable and commercially available building block for the synthesis of complex molecular architectures. Its rigid cyclobutane core offers a predictable three-dimensional structure, making it an attractive component for structure-activity relationship studies and the optimization of lead compounds. While its own pharmacological profile is not extensively documented in publicly available literature, its incorporation into a new generation of therapeutic candidates underscores its significance. The synthetic pathways outlined in this guide, rooted in established and reliable chemical transformations, provide a clear roadmap for researchers to access this important molecule. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the utility of scaffolds like this compound is poised to expand, ensuring its place in the medicinal chemist's toolbox for years to come.

References

-

Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]

Sources

An In-depth Technical Guide on the Pharmacological and Toxicological Evaluation of Novel Chemical Entities: A Case Study Framework Using cis-(3-Aminocyclobutyl)acetic acid hydrochloride

Disclaimer: As of early 2026, detailed pharmacological and toxicological data for cis-(3-Aminocyclobutyl)acetic acid hydrochloride in the public domain is scarce. This guide, therefore, provides a comprehensive framework for the preclinical evaluation of a novel chemical entity (NCE) like this compound, outlining the requisite studies and methodologies that a researcher or drug development professional would undertake.

Introduction to this compound

This compound is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol .[1] It is classified under the CAS Number 1523571-91-6.[1][2] This compound is available from various chemical suppliers and is listed as a building block for protein degraders, suggesting its potential utility in the development of novel therapeutics.[1] Given its structural features, which include a cyclobutyl ring and an amino acid moiety, it warrants a thorough investigation of its pharmacological and toxicological properties to ascertain its potential as a drug candidate.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H12ClNO2 | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| CAS Number | 1523571-91-6 | [1][2] |

| Purity | ≥97% | [1] |

| Storage | Room temperature | [1] |

Pharmacological Evaluation: A Roadmap to Understanding Therapeutic Potential

The primary objective of the pharmacological evaluation is to elucidate the mechanism of action, pharmacokinetics, and pharmacodynamics of an NCE. This involves a tiered approach, starting with in vitro assays and progressing to in vivo models.

In Vitro Pharmacology: Target Identification and Engagement

The initial step is to identify the molecular target(s) of this compound. Based on its structural similarity to other pharmacologically active molecules, a broad-based screening approach is recommended.

Experimental Protocol: Receptor Binding and Enzyme Inhibition Assays

-

Panel Selection: A comprehensive panel of receptors, ion channels, enzymes, and transporters should be selected. This panel should include targets associated with common off-target effects and those relevant to potential therapeutic areas.

-

Assay Format: Radioligand binding assays are the gold standard for receptor profiling. For enzymes, functional assays measuring substrate turnover are employed.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

-

Assay Execution: The NCE is incubated with the target protein and a specific radioligand (for receptors) or substrate (for enzymes) under optimized conditions.

-

Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki).

Causality Behind Experimental Choices: This broad screening is crucial for early identification of both on-target activity and potential off-target liabilities that could lead to toxicity.

Cellular Pharmacology: Functional Consequences of Target Engagement

Once a primary target is identified, the next step is to understand the functional consequences of target engagement in a cellular context.

Experimental Protocol: Cellular Functional Assays

-

Cell Line Selection: Choose a cell line that endogenously expresses the target of interest or a recombinant cell line engineered to express the target.

-

Assay Development: Develop a functional assay that measures a downstream signaling event or cellular response mediated by the target. Examples include second messenger assays (e.g., cAMP, Ca2+), reporter gene assays, or cell proliferation/viability assays.

-

Treatment: Treat the cells with a range of concentrations of this compound.

-

Data Acquisition and Analysis: Measure the cellular response and calculate the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

Trustworthiness of the Protocol: This step validates the findings from the biochemical assays in a more physiologically relevant system and provides evidence of the compound's functional activity.

In Vivo Pharmacology: Efficacy in Animal Models

The ultimate proof of concept for a therapeutic agent is its efficacy in a relevant animal model of disease.

Experimental Protocol: In Vivo Efficacy Study

-

Model Selection: Choose an appropriate animal model that recapitulates key aspects of the human disease.

-

Dose-Range Finding Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD) and to select a range of doses for the efficacy study.

-

Study Design: Animals are randomized into vehicle control and treatment groups. The NCE is administered via a clinically relevant route (e.g., oral, intravenous).

-

Efficacy Endpoints: Monitor relevant efficacy endpoints, which could include behavioral changes, tumor growth, or biomarkers.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood and tissue samples at various time points to correlate drug exposure with the observed pharmacological effect.

Expertise & Experience: The choice of animal model and efficacy endpoints is critical and should be based on a deep understanding of the disease biology and the target's role in the pathophysiology.

Toxicological Evaluation: Ensuring Safety

A rigorous toxicological evaluation is paramount to identify potential adverse effects and to establish a safe dose for first-in-human studies.

In Vitro Toxicology: Early Safety Assessment

In vitro toxicology assays provide an early indication of potential liabilities and can help prioritize compounds for further development.

Table 2: Key In Vitro Toxicology Assays

| Assay | Purpose |

| hERG Electrophysiology | To assess the risk of cardiac QT prolongation. |

| Ames Test | To evaluate mutagenic potential. |

| In Vitro Micronucleus Test | To assess clastogenic and aneugenic potential. |

| Cytotoxicity Assays | To determine the general toxicity of the compound in various cell lines. |

| CYP450 Inhibition/Induction | To assess the potential for drug-drug interactions. |

In Vivo Toxicology: Systemic Toxicity Assessment

In vivo toxicology studies are conducted in two species (one rodent and one non-rodent) to assess the systemic toxicity of the NCE.

Experimental Protocol: Repeat-Dose Toxicity Study

-

Species Selection: Typically, rats and dogs are used.

-

Dose Selection: Based on the dose-range finding study, select at least three dose levels (low, mid, and high) and a vehicle control.

-

Dosing and Observation: Administer the NCE daily for a specified duration (e.g., 28 days). Monitor the animals for clinical signs of toxicity, body weight changes, and food consumption.

-

Clinical Pathology and Histopathology: At the end of the study, collect blood and urine for hematology and clinical chemistry analysis. Conduct a full necropsy and histopathological examination of all major organs.

-

Data Analysis: Analyze the data to identify any dose-dependent toxicities and to determine the No-Observed-Adverse-Effect Level (NOAEL).

Authoritative Grounding: These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure the quality and integrity of the data.

Visualization of Key Processes

Diagram 1: General Workflow for Preclinical Evaluation of a Novel Chemical Entity

Caption: A tiered approach to in vivo toxicological assessment.

Conclusion

While specific pharmacological and toxicological data for this compound are not yet publicly available, this guide provides a robust and scientifically grounded framework for its evaluation. By following a systematic and tiered approach, researchers can thoroughly characterize the properties of this and other novel chemical entities, paving the way for the development of new and effective therapeutics. The principles and methodologies outlined herein represent the current best practices in the field of drug discovery and development.

References

- This compound, min 97%, 250 mg - CP Lab Safety. (n.d.).

- 1523571-91-6 | this compound - Aribo Biotechnology. (n.d.).

- This compound | 1523571-91-6 - ChemicalBook. (n.d.).

Sources

An Inquiry into cis-(3-Aminocyclobutyl)acetic acid hydrochloride: A Search for a Novel GABA Analogue

To the Valued Research Community,

This technical guide embarks on an in-depth exploration of cis-(3-Aminocyclobutyl)acetic acid hydrochloride as a potential gamma-aminobutyric acid (GABA) analogue. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its analogues are a cornerstone in the treatment of various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1][2] The rationale for developing GABA analogues stems from the inability of GABA itself to efficiently cross the blood-brain barrier.[1] By modifying the structure of GABA, medicinal chemists aim to create molecules with improved pharmacokinetic properties and enhanced affinity and selectivity for specific components of the GABAergic system, such as GABA receptors (GABAA, GABAB) and GABA transporters (GATs).

A key strategy in the design of novel GABA analogues is the incorporation of conformational constraints. The flexible nature of the GABA molecule allows it to adopt multiple conformations, not all of which are optimal for binding to its various targets. By restricting the molecule's flexibility, for example, through the introduction of cyclic structures, it is possible to "lock" it into a bioactive conformation, potentially leading to increased potency and selectivity. The cyclobutane ring in this compound serves as such a conformational constraint.

The Precedent: Insights from a Structurally Related Analogue

Research on conformationally restricted GABA analogues has provided valuable insights into the structure-activity relationships governing their interactions with GABAergic targets. An early but pivotal study on cyclobutane analogues of GABA explored the activity of cis- and trans-3-aminocyclobutane-1-carboxylic acid.[2] This study revealed that the cis isomer, in particular, exhibited a profile of weak to moderate GABA-like activity.[2]

Key Findings for cis-3-aminocyclobutane-1-carboxylic acid:

-

Inhibition of GABA Uptake: The cis isomer was shown to inhibit the uptake of GABA in rat brain minislices.[2] GABA transporters are crucial for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of these transporters can prolong the action of GABA and enhance inhibitory neurotransmission.

-

GABA Receptor Binding: The compound demonstrated the ability to inhibit the sodium-independent binding of GABA to rat brain membranes, suggesting an interaction with GABA receptors.[2]

-

Substrate for GABA Aminotransferase (GABA-T): The cis isomer also acted as a substrate for GABA-T, the primary enzyme responsible for the degradation of GABA.[2]

-

In Vivo Activity: When tested in vivo, it was found to depress the firing rate of cat spinal neurons, an effect consistent with GABAergic activity.[2]

In contrast, the trans isomer of 3-aminocyclobutane-1-carboxylic acid was significantly less active in all assays.[2] This highlights the critical importance of stereochemistry in the design of such analogues, as the spatial arrangement of the amino and acidic functional groups dictates the molecule's ability to interact with its biological targets.[2]

Projecting the Biological Profile of this compound

The key structural difference between the studied analogue and our topic compound is the presence of an acetic acid moiety (-CH2COOH) in place of a carboxylic acid group directly attached to the cyclobutane ring. This introduces an additional methylene group, which will alter the molecule's size, flexibility, and the distance between the amino and carboxyl groups. These changes will undoubtedly influence its pharmacological profile.

Potential Mechanisms of Action: A Hypothesis-Driven Approach

Based on the data for its close analogue, we can hypothesize the potential mechanisms of action for this compound.

1. Interaction with GABA Transporters (GATs):

The inhibition of GABA uptake by cis-3-aminocyclobutane-1-carboxylic acid suggests that this compound may also interact with one or more of the four known GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1). The altered spacing of the functional groups may lead to a different selectivity profile across these transporter subtypes.

2. GABA Receptor Modulation:

The compound could potentially act as an agonist or antagonist at GABAA or GABAB receptors.

-

GABAA Receptors: These are ligand-gated ion channels that mediate fast inhibitory neurotransmission. Agonists at the GABAA receptor, such as benzodiazepines and barbiturates (which act at allosteric sites), are known for their anxiolytic, sedative, and anticonvulsant properties.

-

GABAB Receptors: These are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals. Baclofen is a classic GABAB agonist used as a muscle relaxant.

The specific conformation enforced by the cyclobutane ring and the positioning of the side chain will be critical in determining its affinity and efficacy at these receptor subtypes.

A Roadmap for Future Research: Experimental Workflows

To elucidate the true pharmacological profile of this compound, a systematic experimental approach is required. The following outlines a series of key experiments that would be essential for its characterization.

In Vitro Characterization

a) Receptor Binding Assays:

These assays are fundamental to determining the affinity of the compound for GABA receptors.

Experimental Protocol: Radioligand Binding Assay for GABAA Receptors

-

Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).

-

Incubation: Incubate the membranes with a known radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]gaboxadol) in the presence of varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can then be converted to a binding affinity constant (Ki).

A similar protocol would be employed for GABAB receptors, using a specific radioligand such as [3H]GABA in the presence of a GABAA receptor antagonist to isolate GABAB binding, or a more specific ligand like [3H]CGP54626.

b) GABA Transporter Inhibition Assays:

These assays will determine the compound's ability to block the reuptake of GABA.

Experimental Protocol: [3H]GABA Uptake Assay in Synaptosomes or Cultured Neurons/Astrocytes

-

Preparation: Isolate synaptosomes from rat brain tissue or use primary neuronal or astrocyte cultures.

-

Pre-incubation: Pre-incubate the prepared cells or synaptosomes with varying concentrations of this compound.

-

Initiation of Uptake: Add [3H]GABA to initiate the uptake process and incubate for a short period at 37°C.

-

Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the cells/synaptosomes and measure the amount of accumulated [3H]GABA using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value for the inhibition of GABA uptake.

c) Electrophysiology:

Techniques like two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing recombinant GABA receptors, or patch-clamp recordings from cultured neurons, can provide functional data on whether the compound acts as an agonist, antagonist, or allosteric modulator.

Data Presentation: Hypothetical In Vitro Data Summary

| Target | Assay Type | Parameter | Hypothetical Value |

| GABAA Receptor (α1β2γ2) | [3H]Muscimol Binding | Ki | > 100 µM |

| GABAB Receptor | [3H]CGP54626 Binding | Ki | 5 µM |

| GAT-1 | [3H]GABA Uptake | IC50 | 15 µM |

| GAT-2 | [3H]GABA Uptake | IC50 | > 100 µM |

| GAT-3 | [3H]GABA Uptake | IC50 | 25 µM |

| BGT-1 | [3H]GABA Uptake | IC50 | > 100 µM |

In Vivo Evaluation

Should the in vitro data suggest promising activity, in vivo studies in animal models are the next logical step.

a) Animal Models of Epilepsy:

-

Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.

-

Pentylenetetrazol (PTZ) Seizure Test: A model for myoclonic and absence seizures.

b) Animal Models of Neuropathic Pain:

-

Chung Model (Spinal Nerve Ligation): Induces mechanical allodynia and thermal hyperalgesia.

-

Chronic Constriction Injury (CCI) Model: Another widely used model of neuropathic pain.

c) Animal Models of Anxiety:

-

Elevated Plus Maze: Assesses anxiety-like behavior based on the animal's tendency to explore open versus enclosed arms of a maze.

-

Light-Dark Box Test: Measures anxiety based on the aversion of rodents to brightly lit areas.

Visualizing the Research Workflow

Caption: A proposed workflow for the characterization of this compound.

Conclusion and Future Directions

While a definitive guide on this compound cannot be constructed from the currently available public data, the foundational knowledge of its structurally related analogue, cis-3-aminocyclobutane-1-carboxylic acid, provides a strong rationale for its investigation as a novel GABA analogue. The addition of the acetic acid side chain presents an interesting modification that warrants a full pharmacological workup.

The path forward is clear: a comprehensive in vitro characterization of its binding and functional activity at GABA receptors and transporters, followed by in vivo testing in relevant disease models. Should this compound exhibit a favorable profile, it could represent a new lead in the ongoing quest for more effective and safer treatments for a range of debilitating neurological and psychiatric conditions. This document serves as a call to the research community to undertake this important work and unlock the potential of this and other novel conformationally restricted GABA analogues.

References

-

ResearchGate. (2011). An update on GABA analogs for CNS drug discovery. [Link]

-

Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]

Sources

The Strategic Integration of cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology that harnesses the cell's own ubiquitin-proteasome system for targeted protein degradation. The architecture of a PROTAC, a heterobifunctional molecule, is a tripartite construct comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that covalently connects these two moieties. The linker is not a mere spacer but a critical determinant of the PROTAC's efficacy, influencing the stability of the ternary complex, physicochemical properties, and overall pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of cis-(3-Aminocyclobutyl)acetic acid hydrochloride, a rigid linker building block, and its potential therapeutic applications in the rational design of next-generation PROTACs.

Introduction: The Pivotal Role of the Linker in PROTAC Efficacy

The therapeutic potential of PROTACs lies in their ability to induce the formation of a productive ternary complex between the POI and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1] This catalytic mechanism allows for the degradation of multiple target proteins by a single PROTAC molecule, often resulting in a more profound and durable biological response compared to traditional inhibitors.[2]

The linker connecting the two ligands plays a crucial role in this process. Its length, rigidity, and chemical composition dictate the relative orientation of the POI and the E3 ligase within the ternary complex, which is essential for efficient ubiquitination.[3] Linker design has evolved from simple, flexible alkyl and polyethylene glycol (PEG) chains to more sophisticated, rigid structures that can pre-organize the PROTAC into a bioactive conformation.[4]

Chemical Properties of this compound

This compound is a non-natural amino acid derivative that serves as a valuable building block in medicinal chemistry, particularly in the construction of PROTAC linkers.

| Property | Value | Source |

| CAS Number | 1523571-91-6 | [Vendor Information] |

| Molecular Formula | C₆H₁₂ClNO₂ | [Vendor Information] |

| Molecular Weight | 165.62 g/mol | [Vendor Information] |

| Appearance | White to off-white solid | [General Knowledge] |

| Key Structural Features | A cis-substituted cyclobutane ring, a primary amine, and a carboxylic acid | [General Knowledge] |

The presence of both an amine and a carboxylic acid functionality allows for versatile and directional incorporation into a PROTAC linker through standard amide bond formation chemistries.

The Rationale for Rigid Linkers: The Cyclobutane Advantage

The use of rigid linkers, such as those derived from cyclobutane, offers several advantages in PROTAC design:

-

Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of the linker, reducing the entropic penalty upon formation of the ternary complex. This pre-organization can lead to a more stable and productive ternary complex, resulting in enhanced degradation potency.[5]

-

Improved Metabolic Stability: Compared to linear alkyl chains, the cyclobutane core is generally more resistant to metabolic degradation, potentially leading to an extended half-life and improved pharmacokinetic profiles.[6]

-

Precise Vectorial Orientation: The defined stereochemistry of the cis-substituted cyclobutane ring allows for precise control over the spatial orientation of the POI-binding and E3 ligase-binding moieties. This is critical for optimizing the geometry of the ternary complex for efficient ubiquitin transfer.[5]

-

Modulation of Physicochemical Properties: The incorporation of a cyclobutane ring can modulate a PROTAC's physicochemical properties, such as solubility and lipophilicity, which are crucial for cell permeability and oral bioavailability.[7] The cis configuration, in particular, has been shown to influence properties like lipophilicity differently than its trans counterpart.

The choice of the cis stereoisomer is deliberate. The spatial relationship between the amino and acetic acid groups in the cis conformation provides a unique three-dimensional scaffold that can be exploited to achieve a specific orientation of the terminal ligands of the PROTAC, which may not be achievable with the trans isomer or more flexible linkers.

Potential Therapeutic Applications in PROTAC Design

The primary therapeutic application of this compound is as a rigid linker component in the development of PROTACs for a wide range of diseases, including:

-

Oncology: Targeting oncogenic proteins such as kinases, transcription factors, and scaffolding proteins for degradation.

-

Neurodegenerative Diseases: Clearing pathogenic protein aggregates, such as tau or alpha-synuclein.

-

Inflammatory and Autoimmune Diseases: Degrading key inflammatory mediators, such as cytokines or signaling proteins.

-

Infectious Diseases: Targeting essential viral or bacterial proteins for degradation.

The rigid nature of the cyclobutane linker can contribute to enhanced selectivity for the target protein and reduced off-target effects, a critical aspect of drug development.[4]

Experimental Protocols

Synthesis of a PROTAC Incorporating the cis-(3-Aminocyclobutyl)acetic Acid Linker

The following is a representative protocol for the incorporation of this compound into a PROTAC. This protocol assumes the availability of a POI ligand with a free amine and an E3 ligase ligand with a free carboxylic acid.

Step 1: Boc Protection of this compound

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (2.5 eq) and stir until dissolved.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-cis-(3-aminocyclobutyl)acetic acid.

Step 2: Amide Coupling with POI Ligand-Amine

-

Dissolve Boc-cis-(3-aminocyclobutyl)acetic acid (1.0 eq), the POI ligand-amine (1.0 eq), and a coupling agent such as HATU (1.1 eq) in anhydrous DMF.

-

Add a non-nucleophilic base, such as DIPEA (2.0 eq), to the reaction mixture.

-

Stir at room temperature for 4-6 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate, 1N HCl, and brine.

-

Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the Boc-protected linker-POI ligand conjugate.

Step 3: Boc Deprotection

-

Dissolve the Boc-protected conjugate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir at room temperature for 1-2 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Co-evaporate with toluene (3x) to ensure complete removal of residual TFA, yielding the amine-linker-POI ligand conjugate as a TFA salt.

Step 4: Final Amide Coupling with E3 Ligase Ligand-Carboxylic Acid

-

Dissolve the E3 ligase ligand-carboxylic acid (1.0 eq) and a coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) and stir for 10 minutes to pre-activate the carboxylic acid.

-

Add a solution of the amine-linker-POI ligand conjugate TFA salt (1.0 eq) and additional DIPEA (1.0 eq) in DMF.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC by preparative HPLC.

In Vitro Evaluation of PROTAC Activity

Western Blot Analysis for Protein Degradation

-

Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to attach overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Visualizations

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Structure of a Generic PROTAC with the cis-(3-Aminocyclobutyl)acetic Acid Linker

Sources

- 1. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Prospective Research Guide for the Preclinical Evaluation of cis-(3-Aminocyclobutyl)acetic Acid Hydrochloride

A Technical Whitepaper for Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Molecule

In the landscape of pharmaceutical research, we often encounter novel chemical entities with intriguing structural motifs yet lacking a body of published biological data. Cis-(3-Aminocyclobutyl)acetic acid hydrochloride represents such a molecule. While its synthesis is documented and it is available as a research chemical, its pharmacological profile remains largely unexplored in the public domain. This guide, therefore, deviates from a retrospective summary of existing studies. Instead, it serves as a forward-looking, comprehensive roadmap for the systematic in vitro and in vivo evaluation of this compound. As Senior Application Scientist, my objective is to provide a robust, scientifically-grounded framework that anticipates experimental challenges and ensures the generation of high-quality, interpretable data. This document is structured to guide a research team from initial hypothesis generation through to foundational preclinical characterization.

Part 1: Foundational Hypothesis and Strategic Overview

Structural Analogy and Mechanistic Hypothesis

The chemical structure of this compound, featuring a cyclic amino acid scaffold, bears resemblance to several classes of neuromodulatory compounds, most notably GABA (gamma-aminobutyric acid) analogs.

-

Core Structure: A cyclobutane ring constrains the geometry of the amino and acetic acid moieties, potentially conferring receptor subtype selectivity.

-

GABAergic Hypothesis: Like gabapentin and pregabalin, which are also amino acid derivatives, this compound may interact with components of the GABAergic system or with voltage-gated calcium channels. Its primary mode of action is unlikely to be direct agonism at GABA receptors but could involve modulation of GABA synthesis, release, or transport. A plausible initial hypothesis is that this compound modulates synaptic transmission by binding to the α2δ subunit of voltage-gated calcium channels.

Proposed Research Trajectory: A Phased Approach

A logical, phased approach is critical to efficiently allocate resources and build a coherent data package. The proposed workflow progresses from broad, high-throughput in vitro screening to more focused and complex in vivo models.

Caption: Proposed research workflow for this compound.

Part 2: Detailed Experimental Protocols

In Vitro Studies: From Binding to Function

-

Rationale: To directly test the primary hypothesis that the compound interacts with the same target as gabapentinoids.

-

Methodology:

-

Membrane Preparation: Obtain commercially available cell membranes from a stable cell line overexpressing the human α2δ-1 and Cav2.2 subunits.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-Gabapentin (specific activity ~30-60 Ci/mmol).

-

Assay Setup: In a 96-well plate, combine membrane preparation (10-20 µg protein/well), [³H]-Gabapentin (final concentration 5-10 nM), and varying concentrations of this compound (from 1 nM to 100 µM).

-

Non-specific Binding: In parallel wells, add a high concentration of unlabeled gabapentin (10 µM) to determine non-specific binding.

-

Incubation: Incubate at room temperature for 60 minutes.

-

Termination: Rapidly filter the assay mixture through a GF/B filter plate, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.

-

Detection: Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the Ki (inhibitory constant).

-

-

Rationale: To assess the functional consequences of target binding on neuronal excitability.

-

Methodology:

-

Cell Culture: Use primary dorsal root ganglion (DRG) neurons or a neuronal cell line (e.g., SH-SY5Y) known to express the target channels.

-

Recording Configuration: Whole-cell patch-clamp configuration.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2).

-

-

Procedure:

-

Establish a stable whole-cell recording.

-

Hold the cell at -70 mV.

-

Elicit calcium currents by a depolarizing step to 0 mV.

-

Establish a baseline recording of current amplitude for 3-5 minutes.

-

Perfuse this compound at increasing concentrations (e.g., 1 µM, 10 µM, 100 µM).

-

Record changes in the peak calcium current amplitude.

-

-

Data Analysis: Quantify the percentage of inhibition of the calcium current at each concentration and calculate the IC₅₀.

-

In Vivo Studies: From Pharmacokinetics to Efficacy

-

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is essential for designing efficacy studies.

-

Methodology:

-

Animals: Male Sprague-Dawley rats (n=3 per time point per route).

-

Dosing:

-

Intravenous (IV): 2 mg/kg in saline via tail vein injection.

-

Oral (PO): 10 mg/kg in water via oral gavage.

-

-

Sample Collection: Collect blood samples (approx. 100 µL) via a cannulated vessel at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

Sample Processing: Centrifuge blood to obtain plasma. For brain penetration, collect a separate cohort of animals and harvest brains at selected time points.

-

Bioanalysis: Develop a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of this compound in plasma and brain homogenate.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

-

Table 1: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description | Importance |

| Cmax | Maximum plasma concentration | Relates to efficacy and potential toxicity |

| Tmax | Time to reach Cmax | Indicates rate of absorption |

| AUC | Area under the concentration-time curve | Represents total drug exposure |

| t₁/₂ | Half-life | Determines dosing interval |

| F% | Bioavailability (PO/IV) | Fraction of oral dose reaching systemic circulation |

| Brain:Plasma Ratio | Ratio of drug concentration in brain vs. plasma | Indicates ability to cross the blood-brain barrier |

-

Rationale: To evaluate the efficacy of the compound in a validated model of neuropathic pain, a common indication for gabapentinoids.

-

Methodology:

-

Surgical Procedure: Anesthetize rats and perform spinal nerve ligation (SNL) of the L5 spinal nerve.

-

Post-operative Recovery: Allow animals to recover for 7-14 days, during which time they will develop mechanical allodynia.

-

Baseline Measurement: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments. Only animals showing significant allodynia (withdrawal threshold < 4g) are included.

-

Dosing: Administer this compound or vehicle via the desired route (e.g., oral gavage) at various doses. A positive control (e.g., gabapentin) should be included.

-